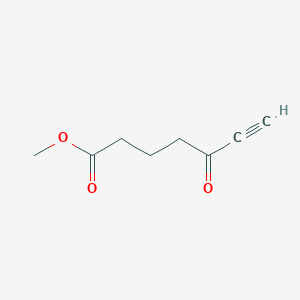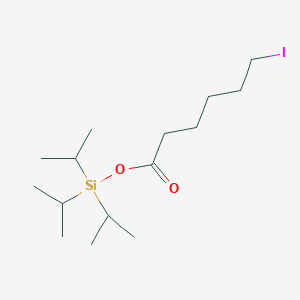
Methanesulfonic acid, trifluoro-, tetradecyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, tetradecyl ester is a chemical compound with the molecular formula C₁₄H₂₉F₃O₃S. It is an ester derivative of methanesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a tetradecyl group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, tetradecyl ester typically involves the esterification of methanesulfonic acid with tetradecanol in the presence of a catalyst. The reaction can be represented as follows:
CF3SO3H+C14H29OH→CF3SO3C14H29+H2O
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale production. This includes the use of continuous reactors, efficient separation techniques, and recycling of unreacted starting materials to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, tetradecyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and tetradecanol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and release tetradecanol.
Oxidation: The ester can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Methanesulfonic acid and tetradecanol.
Transesterification: New ester and tetradecanol.
Oxidation: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, trifluoro-, tetradecyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential use in biochemical assays and as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a component in formulations requiring surfactant properties.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, tetradecyl ester involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This property is particularly useful in applications such as emulsification, solubilization, and dispersion. The molecular targets and pathways involved include interactions with lipid membranes and proteins, enhancing the solubility and bioavailability of various compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but without the ester functionality.
Trifluoromethanesulfonic acid: A strong acid with similar trifluoromethyl group but without the long alkyl chain.
Tetradecyl sulfate: An ester with a similar long alkyl chain but different sulfonic acid derivative.
Uniqueness
Methanesulfonic acid, trifluoro-, tetradecyl ester is unique due to its combination of a trifluoromethyl group and a long tetradecyl chain, providing both strong acidic properties and surfactant characteristics. This makes it particularly useful in applications requiring both properties, such as in the formulation of specialty chemicals and pharmaceuticals.
Eigenschaften
| 157999-26-3 | |
Molekularformel |
C15H29F3O3S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
tetradecyl trifluoromethanesulfonate |
InChI |
InChI=1S/C15H29F3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-22(19,20)15(16,17)18/h2-14H2,1H3 |
InChI-Schlüssel |
BJKCECIIUBWEEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/no-structure.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)



